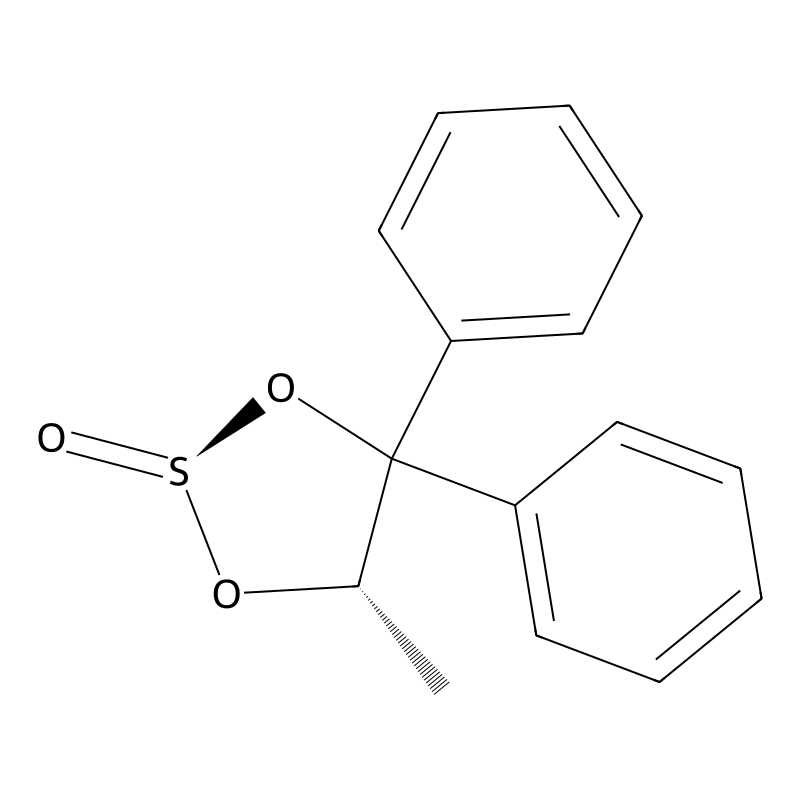(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Synthesis of Tertiary Butyl Esters
Field: Organic Chemistry
Summary: Tertiary butyl esters find large applications in synthetic organic chemistry.
Crystal Structure Analysis
(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane is a sulfur-containing organic compound with the molecular formula CHOS. It is characterized by a dioxathiolane ring structure, which includes a five-membered ring containing two oxygen atoms and one sulfur atom. The compound's stereochemistry is defined by the (2R,5S) configuration, indicating specific spatial arrangements of its substituents. This compound has garnered attention due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science .
- Oxidation: The compound can be oxidized to yield sulfoxides or sulfones, which are useful intermediates in organic synthesis.
- Nucleophilic Substitution: The dioxathiolane ring can undergo nucleophilic attack due to the electrophilic nature of the sulfur atom, leading to the formation of various derivatives.
- Cleavage Reactions: Under certain conditions, it may also undergo cleavage reactions that break the dioxathiolane ring.
The synthesis of (2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of Dioxathiolane Ring: This can be achieved through the reaction of a suitable precursor containing both phenyl groups and methyl substituents with sulfur dioxide and an alcohol under acidic conditions.
- Chiral Resolution: Given its stereochemical complexity, chiral resolution methods may be employed to isolate the desired (2R,5S) enantiomer from racemic mixtures.
- Functionalization: Subsequent reactions can introduce additional functional groups to enhance its reactivity or biological activity .
(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane has potential applications in:
- Medicinal Chemistry: As a scaffold for developing new drugs due to its unique chemical properties.
- Organic Synthesis: Serving as an intermediate in the synthesis of more complex molecules.
- Material Science: Potential use in creating novel materials with specific electronic or optical properties .
Studies on the interactions of (2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane with biological macromolecules have shown that it can bind to certain enzymes and receptors. These interactions may influence enzymatic activity or receptor signaling pathways. Detailed interaction studies are essential for understanding its pharmacodynamics and potential therapeutic roles .
Several compounds share structural features with (2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1. 4-Methylthio-1-benzothiazole | Structure | Contains a thioether instead of a dioxathiolane ring |
| 2. 1-Benzothiazole | Structure | Lacks sulfur dioxide functionalities |
| 3. 4-Diphenylsulfide | Structure | Does not possess a cyclic structure |
The unique aspect of (2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane lies in its specific dioxathiolane ring structure combined with its chiral centers which may impart distinct biological activities not observed in similar compounds .








